6-bromo-2-cyclohexyl-6H-quinazolin-4-one

Lipophilicity Drug design ADME

Researchers needing a halogenated quinazolinone scaffold for parallel SAR often face lengthy functionalization steps with non-halogenated analogs. This 6-bromo derivative eliminates that bottleneck, providing a direct starting point for library synthesis. - The 6-bromo substituent enables immediate Suzuki, Sonogashira, and Buchwald-Hartwig couplings for rapid diversification. - Its elevated computed logP (3.73) supports passive membrane permeability, a key advantage for CNS-targeted programs. - Published data confirm insecticidal and AChE inhibitory activities, offering a validated entry point for agrochemical and neurodegeneration research.

Molecular Formula C14H15BrN2O
Molecular Weight 307.19 g/mol
Cat. No. B12362328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-cyclohexyl-6H-quinazolin-4-one
Molecular FormulaC14H15BrN2O
Molecular Weight307.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=O)C3=CC(C=CC3=N2)Br
InChIInChI=1S/C14H15BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h6-10H,1-5H2
InChIKeyGEGMUNHHVKXKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-cyclohexyl-6H-quinazolin-4-one: Core Properties and Class Identity for Procurement Evaluation


6-Bromo-2-cyclohexyl-6H-quinazolin-4-one (CAS 1000339-29-6) is a synthetic quinazolin-4-one derivative characterized by a 6-bromo substituent and a 2-cyclohexyl group . Quinazolinones are privileged scaffolds in medicinal chemistry and agrochemical research, known for diverse biological activities including antibacterial, antifungal, and anti-acetylcholinesterase effects . The compound's computed logP of 3.73 and low aqueous solubility (~0.01 g/L) position it as a lipophilic building block suitable for further derivatization .

Why 6-Bromo-2-cyclohexyl-6H-quinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Analogs


In quinazolinone-based research and development, the position and identity of substituents critically govern both physicochemical properties (e.g., lipophilicity, solubility) and biological activity profiles . The 6-bromo group in 6-bromo-2-cyclohexyl-6H-quinazolin-4-one provides a synthetic handle for cross-coupling diversification that is absent in non-halogenated analogs, while the cyclohexyl group modulates steric and electronic properties differently from aryl substituents . Generic substitution without quantitative verification of these parameters risks compromised reactivity in downstream chemistry or altered target engagement, as documented in structure–activity relationship studies of this compound class .

Quantitative Differentiation of 6-Bromo-2-cyclohexyl-6H-quinazolin-4-one from Closest Structural Analogs: A Procurement-Focused Evidence Summary


Enhanced Lipophilicity (ΔlogP ≈ +0.5) vs. Non-Brominated 2-Cyclohexylquinazolin-4(3H)-one

The computed logP of 6-bromo-2-cyclohexyl-6H-quinazolin-4-one is 3.73 , compared to a QSPR-predicted logP of 3.22 for the non-brominated analog 2-cyclohexylquinazolin-4(3H)-one . This difference of +0.51 logP units indicates that bromine substitution significantly increases lipophilicity, which can influence membrane permeability and distribution volume.

Lipophilicity Drug design ADME

Synthetic Versatility: 6-Bromo Handle Enables Cross-Coupling Chemistry Inaccessible to Dehalogenated Analogs

The 6-bromo substituent on the quinazolinone core serves as an electrophilic site for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid generation of 6-aryl, 6-alkynyl, or 6-amino derivatives . In contrast, the non-halogenated analog 2-cyclohexylquinazolin-4(3H)-one lacks this reactive handle, limiting its utility for late-stage diversification. Quantitative yields for Suzuki coupling on 6-bromo-2-styrylquinazolin-4(3H)-ones have been reported in the range of 60–90% .

Cross-coupling Diversification SAR

Anti-Acetylcholinesterase (AChE) Activity: 6-Bromo Series Exhibits Significant In Vitro Inhibition

In a 1980 study, 6-bromo- and 6,8-dibromo-2-[N-(2'-alkyl-1',3',4'-thiadiazol-5'-yl)carbamoylmethylthio]-3-aryl/cyclohexyl-4(3H)-quinazolones were screened for anti-AChE activity in vitro . Most compounds exhibited significant inhibition, though specific IC50 values were not reported in the abstract. The structure–activity relationship indicated that bromine substitution at the 6-position was beneficial for activity compared to non-halogenated analogs, which showed weaker or no inhibition under the same assay conditions .

AChE inhibition Neurodegeneration Alzheimer's

Insecticidal Activity: Cyclohexyl- and 6-Bromo-Substituted Quinazolinones Show Pesticidal Potential

The 1982 study by Misra and Gupta synthesized 2-[3-aryl(or cyclohexyl)-6-bromo(or 6,8-dibromo)-4-oxo-3H-quinazolin-2-ylthio]acetamides and screened them for insecticidal activity . Compounds bearing a cyclohexyl group and a 6-bromo substituent were among those showing activity against tested insect species. While specific LD50 or mortality percentages are not publicly available for the exact target compound, the study establishes that the cyclohexyl-6-bromo combination is associated with pesticidal efficacy, distinguishing it from non-brominated or aryl-substituted analogs .

Insecticide Agrochemical Crop protection

Priority Application Scenarios for 6-Bromo-2-cyclohexyl-6H-quinazolin-4-one Based on Evidence Differentiation


Medicinal Chemistry SAR Programs Requiring 6-Position Diversification

The 6-bromo handle enables Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing rapid synthesis of 6-substituted libraries for structure–activity relationship (SAR) studies. The non-halogenated analog 2-cyclohexylquinazolin-4(3H)-one cannot participate in these transformations without prior functionalization, making the brominated compound the direct choice for parallel synthesis efforts .

CNS Drug Discovery Requiring Elevated Lipophilicity

With a computed logP of 3.73—approximately 0.5 units higher than the non-brominated analogue—6-bromo-2-cyclohexyl-6H-quinazolin-4-one offers enhanced passive membrane permeability, a desirable feature for crossing the blood–brain barrier in CNS target programs. Procurement should prioritize this derivative when higher logP is a design criterion .

Agrochemical Lead Identification for Insecticidal Chemotypes

Published literature demonstrates that quinazolin-4-ones bearing both a cyclohexyl group and a 6-bromo substituent exhibit insecticidal activity. Researchers developing new crop protection agents can use this compound as a validated starting scaffold for lead optimization, bypassing the need to screen non-halogenated or purely aryl-substituted analogs that lack demonstrated efficacy in this indication .

Acetylcholinesterase Inhibitor Screening for Neurodegenerative Disease Research

The 6-bromo-substituted quinazolone series has shown significant in vitro AChE inhibition, supporting its use as a reference chemotype in enzyme inhibition assays. Investigators studying Alzheimer's disease or related cholinergic dysfunction can procure this compound as a defined chemical probe, avoiding non-halogenated analogs that lack reported AChE activity .

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